methyl 6-ethyl-1H-indole-2-carboxylate

Description

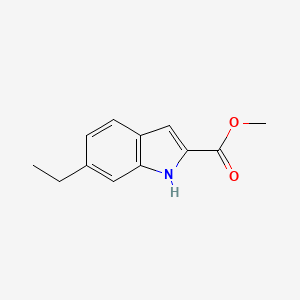

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-ethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-8-4-5-9-7-11(12(14)15-2)13-10(9)6-8/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATMXAJZDDOCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296564 | |

| Record name | Methyl 6-ethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-68-2 | |

| Record name | Methyl 6-ethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-ethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 6 Ethyl 1h Indole 2 Carboxylate

Strategies for Indole (B1671886) Ring Formation in the Synthesis of Methyl 6-Ethyl-1H-Indole-2-Carboxylate

The construction of the indole core is the foundational step in the synthesis of this compound. Several classical and modern methods can be adapted by selecting appropriately substituted starting materials to yield the desired 6-ethyl substitution pattern.

Fischer Indole Synthesis: This is arguably the most well-known and versatile method for indole synthesis. thermofisher.comwikipedia.org For the target molecule, the synthesis would commence with the acid-catalyzed reaction of (4-ethylphenyl)hydrazine (B1361098) with methyl pyruvate (B1213749). The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org A recent variation on this method utilizes β-nitroacrylates as an alternative to α-ketoesters, expanding the toolkit for synthesizing indole-2-carboxylates. mdpi.com

Key Reaction for Fischer Indole Synthesis: (4-ethylphenyl)hydrazine + Methyl pyruvate → this compound + NH₃

Reissert Indole Synthesis: The Reissert synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative. wikipedia.org To obtain the 6-ethylindole structure, the synthesis would begin with 4-ethyl-2-nitrotoluene. This starting material is first condensed with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide to form ethyl (4-ethyl-2-nitrophenyl)pyruvate. wikipedia.orgresearchgate.net The subsequent step involves a reductive cyclization of the pyruvate derivative, typically using zinc dust in acetic acid or other reducing agents like ferrous sulfate (B86663), to yield 6-ethyl-1H-indole-2-carboxylic acid, which can then be esterified. wikipedia.orgresearchgate.net

Key Steps for Reissert Indole Synthesis:

4-ethyl-2-nitrotoluene + Diethyl oxalate → Ethyl (4-ethyl-2-nitrophenyl)pyruvate

Ethyl (4-ethyl-2-nitrophenyl)pyruvate + Reducing Agent (e.g., Zn/CH₃COOH) → 6-ethyl-1H-indole-2-carboxylic acid

Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.orgquimicaorganica.org For the target compound, the precursor would be N-(methoxycarbonylacetyl)-3-ethyl-2-methylaniline. The reaction is typically carried out with bases like sodium or potassium ethoxide at temperatures ranging from 200–400 °C. wikipedia.org While effective for certain substitution patterns, the harsh conditions limit its applicability for substrates with sensitive functional groups. Modern variations using organolithium bases at milder temperatures have broadened the scope of this reaction. wikipedia.org

| Indole Synthesis Method | Key Starting Materials | Typical Conditions | Advantages/Disadvantages |

| Fischer Synthesis | (4-ethylphenyl)hydrazine, Methyl pyruvate | Acid catalyst (PPA, ZnCl₂, etc.), Heat | Versatile, widely used; regioselectivity can be an issue with unsymmetrical ketones. |

| Reissert Synthesis | 4-ethyl-2-nitrotoluene, Diethyl oxalate | 1. Base (KOEt); 2. Reductive cyclization (Zn/AcOH) | Good for 2-carboxyindoles; requires multi-step process. wikipedia.orgresearchgate.net |

| Madelung Synthesis | N-acyl derivative of 3-ethyl-2-methylaniline | Strong base (NaOEt, KOBu-t), High temp. | Useful for 2-alkinylindoles; harsh conditions limit scope. wikipedia.org |

Esterification Approaches for the Carboxylate Moiety in this compound Synthesis

Once 6-ethyl-1H-indole-2-carboxylic acid is formed, the final step is the esterification of the carboxylate group. Several standard and efficient methods are available for this transformation.

Fischer-Speier Esterification: This is a direct and straightforward method involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the formation of the methyl ester product. masterorganicchemistry.com

Esterification via Acyl Chloride Intermediate: A highly effective, two-step method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by treating 6-ethyl-1H-indole-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to give the desired methyl ester in high yield. nih.gov

Alkylation of the Carboxylate Salt: This method involves deprotonating the carboxylic acid with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding carboxylate salt. The salt is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in a polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction yields the methyl ester.

| Esterification Method | Reagents | Typical Conditions | Key Features |

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalytic) | Reflux in excess methanol | Equilibrium-driven, simple, requires excess alcohol. masterorganicchemistry.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂; 2. Methanol, Base | 1. Room temp to reflux; 2. 0 °C to room temp | High-yielding, irreversible, generates HCl. nih.gov |

| Carboxylate Alkylation | 1. Base (e.g., K₂CO₃); 2. CH₃I or (CH₃)₂SO₄ | Room temperature in DMF | Mild conditions, avoids strong acids. |

Regioselective Functionalization Techniques for the 6-Ethyl Group on the Indole Core of this compound

Introducing the ethyl group at the C6 position of a pre-formed indole-2-carboxylate (B1230498) core presents a significant challenge due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position of the pyrrole (B145914) ring. Functionalization of the benzene (B151609) moiety (C4-C7) requires specialized strategies, often involving transition-metal-catalyzed C-H activation directed by a coordinating group. bohrium.com

Recent advancements have demonstrated the feasibility of remote C-H functionalization. For instance, a ruthenium(II)-catalyzed method has been developed for the selective C6-alkylation of indole derivatives. scispace.comacs.org This strategy employs a directing group, such as a pyrimidinyl group, attached to the indole nitrogen (N1). In concert with an ancillary directing group like an ester at the C3 position, the ruthenium catalyst is guided to activate the C-H bond at the remote C6 position, enabling its alkylation. scispace.com While this specific methodology has been demonstrated for various alkyl groups, its adaptation for ethylation would provide a state-of-the-art approach to the target molecule.

| Catalyst System | Directing Group | Ancillary Group | Position of Functionalization | Reference |

| Ruthenium(II) | N-Pyrimidinyl | C3-Ester | C6 | scispace.com |

| Palladium(II) | N-P(O)tBu₂ | None | C6 (Arylation) | bohrium.com |

| Rhodium(III) | N-Pyridinyl | None | C7 | bohrium.com |

Catalytic Approaches and Green Chemistry Principles in the Synthesis of this compound

Modern organic synthesis emphasizes the use of catalytic methods and adherence to green chemistry principles to enhance efficiency and sustainability.

Catalytic Approaches: Transition-metal catalysis is integral to many modern indole syntheses. The Larock indole synthesis, for example, utilizes a palladium catalyst to achieve the annulation of an ortho-haloaniline with an alkyne, providing a powerful route to polysubstituted indoles. nih.gov Similarly, the Buchwald-Hartwig amination can be employed to form the arylhydrazine precursors for the Fischer synthesis, avoiding harsher traditional methods. wikipedia.org As discussed previously, ruthenium, palladium, and rhodium catalysts are at the forefront of regioselective C-H functionalization of the indole's benzene ring. bohrium.com

Green Chemistry Principles: The application of green chemistry to indole synthesis aims to reduce waste, lower energy consumption, and use less hazardous materials. A notable example is the use of microwave-assisted organic synthesis (MAOS). The synthesis of indole-2-carboxylic acid esters has been significantly improved by using microwave irradiation in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH). researchgate.net This method allows for the rapid condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, achieving excellent yields in short reaction times (e.g., 10 minutes) under mild conditions (50 °C). researchgate.net This approach avoids high-boiling, volatile organic solvents and dramatically reduces energy consumption compared to conventional heating. researchgate.net

| Green Method | Catalyst/Solvent | Conditions | Reported Yields (for analogous compounds) | Advantages |

| Microwave-Assisted Synthesis | CuI / [bmim]OH | 100 W, 50 °C, 10 min | Up to 97% | Rapid reaction, high yields, mild conditions, use of ionic liquid. researchgate.net |

Total Synthesis and Fragment Coupling Strategies for this compound

A total synthesis of this compound can be designed using either a linear or a convergent approach, leveraging the methodologies discussed.

Linear Synthesis Approach: A plausible linear synthesis would start with a commercially available, appropriately substituted precursor like 4-ethylaniline (B1216643).

Diazotization and Reduction: Convert 4-ethylaniline to the corresponding diazonium salt, followed by reduction (e.g., with sodium sulfite) to form (4-ethylphenyl)hydrazine.

Fischer Indolization: React the hydrazine (B178648) with methyl pyruvate under acidic catalysis to directly form this compound.

Alternative Indolization/Esterification: Alternatively, react the hydrazine with pyruvic acid to form 6-ethyl-1H-indole-2-carboxylic acid, followed by a separate esterification step (e.g., Fischer esterification) to yield the final product.

Fragment Coupling Strategy (Convergent Synthesis): A more convergent approach could employ a palladium-catalyzed cross-coupling reaction, such as the Larock indole synthesis.

Precursor Synthesis: Synthesize a suitable 2-halo-4-ethylaniline derivative (e.g., 2-iodo-4-ethylaniline).

Palladium-Catalyzed Annulation: Couple the 2-iodo-4-ethylaniline with an alkyne that already contains the methyl carboxylate moiety, such as methyl propiolate. The palladium-catalyzed domino reaction would involve coupling and subsequent intramolecular cyclization to directly form the this compound ring system. This strategy allows for the rapid assembly of the complex indole core from two simpler fragments.

This fragment-based approach often offers greater flexibility and efficiency for creating libraries of substituted indoles for further research and development.

Detailed Investigation of Chemical Reactivity and Transformative Chemistry of Methyl 6 Ethyl 1h Indole 2 Carboxylate

Nucleophilic Reactivity at the Ester Carbonyl of Methyl 6-Ethyl-1H-Indole-2-Carboxylate

The ester functionality in this compound is a primary site for nucleophilic attack. A variety of transformations can be achieved at this position, leading to a diverse array of derivatives.

Ester Cleavage Mechanisms and Applications

The most fundamental reaction of the ester group is its cleavage, typically through hydrolysis, to yield the corresponding carboxylic acid. This transformation is most commonly achieved under basic conditions. The generally accepted mechanism for this base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, which subsequently deprotonates the newly formed carboxylic acid.

Successful alkylations of the nitrogen of ethyl indol-2-carboxylate have been carried out using aqueous potassium hydroxide in acetone. mdpi.com The corresponding N-alkylated carboxylic acids can be obtained directly without the separation of the N-alkylated esters by increasing the amount of potassium hydroxide and water. mdpi.com

Table 1: General Conditions for Base-Catalyzed Hydrolysis of Indole-2-Carboxylates

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| aq. KOH | Acetone | Room Temp to Reflux | 6-ethyl-1H-indole-2-carboxylic acid |

| aq. NaOH | Methanol (B129727)/Water | Room Temp to Reflux | 6-ethyl-1H-indole-2-carboxylic acid |

This table presents generalized conditions based on the hydrolysis of related indole (B1671886) esters. Specific conditions for this compound are not extensively documented.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily attack the electrophilic carbonyl carbon of esters. The reaction of esters with an excess of these reagents typically leads to the formation of tertiary alcohols. masterorganicchemistry.com

The mechanism involves an initial nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form a ketone. The newly formed ketone is also highly reactive towards the organometallic reagent and undergoes a second nucleophilic addition to yield, after an aqueous workup, the tertiary alcohol. It is important to note that due to the acidic nature of the N-H proton of the indole ring, an excess of the organometallic reagent is required. The first equivalent will act as a base to deprotonate the indole nitrogen.

Table 2: Expected Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Expected Product (after workup) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2-(6-ethyl-1H-indol-2-yl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | (6-ethyl-1H-indol-2-yl)diphenylmethanol |

Complex Metal Hydride Reductions

Complex metal hydrides are a cornerstone of carbonyl reduction in organic synthesis. Lithium aluminum hydride (LAH, LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. byjus.com The reaction proceeds via the nucleophilic delivery of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide and a subsequent reduction of the intermediate aldehyde.

A less reactive and more sterically hindered reducing agent, diisobutylaluminium hydride (DIBAL-H), can be utilized to achieve a partial reduction of esters to aldehydes. masterorganicchemistry.comyoutube.com This transformation is typically carried out at low temperatures to prevent over-reduction to the alcohol.

Table 3: Reduction Products of this compound with Complex Metal Hydrides

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LAH) | THF or Et₂O, 0 °C to reflux | (6-ethyl-1H-indol-2-yl)methanol |

This table outlines the expected products based on the established reactivity of these reducing agents with ester functionalities. byjus.commasterorganicchemistry.comyoutube.com

Bouveault-Blanc Reduction Pathways

The Bouveault-Blanc reduction is a classic organic reaction that utilizes sodium metal in an alcohol solvent, typically ethanol, to reduce esters to primary alcohols. This dissolving metal reduction offers an alternative to hydride-based reductions. The mechanism is thought to involve a single-electron transfer from the sodium metal to the carbonyl group of the ester, generating a radical anion. Subsequent protonation and further reduction steps lead to the formation of the primary alcohol.

While largely superseded by the advent of complex metal hydrides for laboratory-scale synthesis, the Bouveault-Blanc reduction can still be a viable option, particularly in industrial settings where cost is a significant factor.

Electrophilic Aromatic Substitution Patterns on the Indole Ring of this compound

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The presence of the electron-donating ethyl group at the 6-position and the electron-withdrawing methyl carboxylate group at the 2-position influences the regioselectivity of these reactions. The indole nitrogen directs electrophiles primarily to the C3 position. However, the C2 position is blocked by the ester group. Therefore, electrophilic attack is anticipated to occur at other positions on the ring.

Friedel-Crafts acylation, for instance, is a common electrophilic aromatic substitution reaction. The reaction of indole-2-carboxylates under Friedel-Crafts conditions can lead to a mixture of 3-, 5-, and 7-acyl derivatives, depending on the specific conditions and the nature of the Lewis acid catalyst. The ethyl group at the C6 position would further activate the benzene (B151609) ring towards electrophilic attack, potentially favoring substitution at the C5 and C7 positions.

Catalytic Hydrogenation and Reduction Chemistry of this compound

The indole ring of this compound can be reduced via catalytic hydrogenation. This transformation typically yields the corresponding indoline (B122111) (2,3-dihydroindole) derivative. A variety of catalysts can be employed for this purpose, with palladium on carbon (Pd/C) and platinum-based catalysts being common choices. The reaction is usually carried out under an atmosphere of hydrogen gas.

The selective hydrogenation of the indole nucleus in the presence of the ester group is generally achievable under standard hydrogenation conditions. The reduction of unprotected indoles to indolines has been described using heterogeneous catalysts, often in the presence of an acid promoter. rhhz.net The ethyl group at the 6-position is not expected to interfere with this transformation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-ethyl-1H-indole-2-carboxylic acid |

| 2-(6-ethyl-1H-indol-2-yl)propan-2-ol |

| (6-ethyl-1H-indol-2-yl)diphenylmethanol |

| 3-(6-ethyl-1H-indol-2-yl)pentan-3-ol |

| (6-ethyl-1H-indol-2-yl)methanol |

| 6-ethyl-1H-indole-2-carbaldehyde |

| Ethyl indol-2-carboxylate |

| N-alkylated 6-ethyl-1H-indole-2-carboxylic acids |

| Indole |

Acyl Group Substitution and Specialized Acylation Reagents in the Chemistry of this compound

Acylation of the indole scaffold can occur at either the nitrogen (N-acylation) or a carbon atom of the ring (C-acylation), depending on the reaction conditions and reagents employed. For indole-2-carboxylates, the C-3 position is the most nucleophilic carbon, but the N-H proton is the most acidic site.

N-Acylation: The introduction of an acyl group at the indole nitrogen is a common strategy to protect the N-H group or to synthesize N-acylindoles, which are themselves prevalent motifs in bioactive molecules. nih.gov While traditional methods often use highly reactive acyl chlorides, issues with selectivity can arise. researchgate.net Specialized, milder reagents have been developed to ensure high chemoselectivity for N-acylation. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This approach is tolerant of various functional groups and provides N-acylated products in good yields. nih.gov Another direct N-acylation method involves heating the indole with a carboxylic acid in the presence of boric acid. clockss.org

C-Acylation (Friedel-Crafts Acylation): The electron-rich indole ring is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For indole-2-carboxylates, this reaction typically occurs at the C-3 position due to its high electron density. The reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). wikipedia.orgclockss.org The choice of Lewis acid and solvent can influence the regioselectivity, as mixtures of 3-, 5-, and 7-acyl derivatives have been observed under certain conditions. clockss.org The resulting 3-acylindole ketone is deactivated towards further substitution, preventing polyacylation. wikipedia.orgorganic-chemistry.org

| Reaction Type | Acylating Agent | Catalyst/Base | Typical Product | Reference |

|---|---|---|---|---|

| N-Acylation | S-Methyl butanethioate | Cs₂CO₃ | Methyl 1-butanoyl-6-ethyl-1H-indole-2-carboxylate | nih.gov |

| C-3 Acylation (Friedel-Crafts) | Acetyl chloride | AlCl₃ | Methyl 3-acetyl-6-ethyl-1H-indole-2-carboxylate | clockss.org |

Exploitation of the Indole N-H for Derivatization of this compound

The indole N-H proton is acidic and can be readily removed by a base, rendering the nitrogen atom nucleophilic. This property is widely exploited for the synthesis of N-substituted indoles through alkylation, which is a fundamental transformation in indole chemistry.

N-alkylation is typically achieved by treating the indole with a base followed by an alkylating agent, such as an alkyl halide. mdpi.com A common and effective method for the N-alkylation of indole-2-carboxylates involves the use of potassium hydroxide (KOH) in a solvent like acetone, followed by the addition of an alkyl halide (e.g., allyl bromide or benzyl (B1604629) bromide). mdpi.com This procedure can lead to excellent yields of the N-alkylated products. mdpi.com The reaction proceeds via deprotonation of the indole nitrogen, creating a potent nucleophile that subsequently displaces the halide from the alkylating agent. The choice of base and solvent system is crucial; for instance, using sodium methoxide in methanol can lead to transesterification of the ester group rather than N-alkylation. mdpi.com More advanced enantioselective methods using iridium catalysts have also been developed for the N-allylation of indoles. mdpi.com

| Reaction Type | Reagents | Base/Solvent | Typical Product | Reference |

|---|---|---|---|---|

| N-Allylation | Allyl bromide | aq. KOH / Acetone | Methyl 1-allyl-6-ethyl-1H-indole-2-carboxylate | mdpi.com |

| N-Benzylation | Benzyl bromide | aq. KOH / Acetone | Methyl 1-benzyl-6-ethyl-1H-indole-2-carboxylate | mdpi.com |

| N-Methylation | Methyl iodide | KOH / DMSO | Methyl 6-ethyl-1-methyl-1H-indole-2-carboxylate | rjpbcs.com |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling the synthesis of complex substituted indoles. researchgate.net These reactions typically require a derivative of the indole, such as a haloindole or an indolylboronic acid, to participate as a coupling partner.

Preparation of Derivatives for Cross-Coupling: To engage in cross-coupling, the this compound scaffold must first be functionalized with a suitable group, commonly a halogen or a boron moiety. Halogenation of the indole ring can be achieved through electrophilic substitution. For example, iodination at the C-7 position of an indole-2-carboxylate (B1230498) has been demonstrated using iodine monochloride. mdpi.com Similarly, bromination is also feasible. Once halogenated, these derivatives become excellent substrates for a variety of palladium-catalyzed reactions. Alternatively, C-H activation provides a more direct route to functionalization, allowing for arylation at the C-2 position using aryl boronic acids with a Pd(TFA)₂ catalyst. ias.ac.in

Cross-Coupling Reactions:

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene. wikipedia.org A halogenated derivative of this compound (e.g., the 7-bromo or 7-iodo derivative) could be coupled with various alkenes using a palladium catalyst to introduce a vinyl substituent onto the indole's benzene ring. nih.govorganic-chemistry.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. nih.gov A halo-derivative of our target indole could react with an arylboronic acid to yield an aryl-substituted indole. Conversely, if the indole is first converted to an indolylboronic acid derivative, it can be coupled with various aryl or vinyl halides. nih.govacs.org

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com A halo-indole derivative could be used to introduce an alkynyl group, a valuable functional handle for further transformations.

These reactions significantly expand the synthetic utility of the this compound core, allowing for the construction of highly complex and diverse molecular architectures.

| Reaction Name | Indole Derivative | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Methyl 7-bromo-6-ethyl-1H-indole-2-carboxylate | Styrene | Pd(OAc)₂ / Ligand | 7-Styryl derivative | wikipedia.orgnih.gov |

| Suzuki-Miyaura Reaction | Methyl 7-bromo-6-ethyl-1H-indole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Base | 7-Phenyl derivative | nih.gov |

| C-H Activation/Arylation | This compound | Phenylboronic acid | Pd(TFA)₂ / Air | 2-Phenyl derivative (after N-protection/deprotection) | ias.ac.in |

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Ethyl 1h Indole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of methyl 6-ethyl-1H-indole-2-carboxylate provide a complete map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) core, the ethyl substituent, and the methyl ester. The indole N-H proton is typically observed as a broad singlet at a significantly downfield chemical shift (>11 ppm), a result of its acidic nature and participation in hydrogen bonding. The aromatic protons on the indole ring will exhibit splitting patterns influenced by the ethyl group. H-3, a singlet, is expected around 7.1-7.2 ppm. The H-4, H-5, and H-7 protons will show characteristic aromatic couplings. The ethyl group introduces an electron-donating effect, which would slightly shield the aromatic protons, causing minor upfield shifts compared to the unsubstituted methyl 1H-indole-2-carboxylate. mdpi.com The ethyl group itself will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic signature of free rotation.

¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data. The carbonyl carbon of the ester is the most deshielded, appearing around 162 ppm. mdpi.com The aromatic carbons of the indole ring will resonate in the typical 100-140 ppm region. The presence of the C6-ethyl group will have a noticeable effect on the chemical shifts of the C5, C6, and C7 carbons due to substitution and electronic effects. The carbons of the ethyl group and the methyl ester will appear in the upfield aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.6 |

| -CH₂ CH₃ (Ethyl) | ~2.75 | Quartet (q) | ~7.6 |

| -OCH₃ (Ester) | ~3.88 | Singlet (s) | - |

| H-5 | ~7.00 | Doublet (d) | ~8.4 |

| H-3 | ~7.15 | Singlet (s) | - |

| H-7 | ~7.40 | Doublet (d) | ~8.4 |

| H-4 | ~7.50 | Singlet (s) | - |

| NH | >11.8 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂CH₃ (Ethyl) | ~16 |

| -CH₂ CH₃ (Ethyl) | ~28 |

| -OCH₃ (Ester) | ~52 |

| C-3 | ~108 |

| C-7 | ~113 |

| C-5 | ~120 |

| C-4 | ~123 |

| C-2 | ~127 |

| C-3a | ~128 |

| C-7a | ~137 |

| C-6 | ~138 |

| C =O (Ester) | ~162 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported, analysis of the closely related ethyl 1H-indole-2-carboxylate provides a reliable model for its solid-state behavior. nih.gov Indole-2-carboxylate (B1230498) esters typically crystallize in centrosymmetric space groups and form hydrogen-bonded dimers.

Table 3: Predicted Crystallographic Parameters and Intermolecular Interactions

| Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Interaction | Intermolecular N-H···O=C hydrogen bond |

| Supramolecular Motif | Centrosymmetric R²₂(10) ring motif forming a planar dimer. |

| Role of Ethyl Group | Influences crystal packing and van der Waals interactions. |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion ([M]⁺˙ or [M+H]⁺). Tandem mass spectrometry (MS/MS) would reveal its fragmentation pathways, which are critical for structural confirmation.

The calculated exact mass of C₁₂H₁₃NO₂ is 203.09463 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 203 would be prominent. The fragmentation is expected to proceed through several key pathways characteristic of indole esters. A primary fragmentation would be the loss of the methoxy (B1213986) group (·OCH₃) to yield an acylium ion at m/z 172. Subsequent loss of carbon monoxide (CO) would produce a fragment at m/z 144. Another significant pathway involves the cleavage of the ethyl group. Loss of a methyl radical (·CH₃) from the ethyl group via benzylic cleavage would result in a fragment at m/z 188. Loss of the entire ethyl group (·CH₂CH₃) is also possible, leading to a peak at m/z 174.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Formula | Proposed Fragmentation Pathway |

| 203 | [C₁₂H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 188 | [C₁₁H₁₀NO₂]⁺ | [M - CH₃]⁺ |

| 172 | [C₁₁H₁₀NO]⁺ | [M - OCH₃]⁺ |

| 144 | [C₁₀H₁₀N]⁺ | [M - OCH₃ - CO]⁺ or [M - CO₂CH₃ + H]⁺ |

| 116 | [C₈H₆N]⁺ | Further fragmentation of indole core |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information on the functional groups and bonding within a molecule. The spectra of this compound would be dominated by vibrations of the indole ring, the ester, and the ethyl group.

The most characteristic band in the IR spectrum is the N-H stretching vibration, which is expected to appear as a broad band around 3300-3400 cm⁻¹ in the solid state due to its involvement in hydrogen bonding. mdpi.com The C=O stretch of the ester carbonyl group will give a strong, sharp absorption band around 1680-1710 cm⁻¹. Its exact position is sensitive to conjugation with the indole ring. Aliphatic C-H stretching vibrations from the methyl and ethyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain numerous bands corresponding to C=C aromatic stretching, C-N stretching, and C-H bending vibrations, providing a unique signature for the molecule. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Table 5: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

| N-H Stretch (H-bonded) | ~3350 | High |

| Aromatic C-H Stretch | ~3100-3000 | High |

| Aliphatic C-H Stretch | ~2980-2850 | High |

| C=O Ester Stretch | ~1700 | Mid |

| Aromatic C=C Stretch | ~1600-1450 | Fingerprint |

| C-O Ester Stretch | ~1250 | Fingerprint |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy (UV-Visible absorption and fluorescence emission) provides insights into the electronic structure and photophysical properties of a molecule. The indole ring is a well-known fluorophore. The absorption spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π→π* electronic transitions within the conjugated indole system.

Typically, indole derivatives exhibit two main absorption bands. For this compound, they are predicted to be around 220-240 nm and 290-310 nm. The ethyl group at the C6 position acts as a weak auxochrome, which may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. mdpi.com

Upon excitation at its absorption wavelength, the molecule is expected to exhibit fluorescence. The emission maximum (λ_em) would likely be in the range of 340-380 nm, with a characteristic Stokes shift. The fluorescence quantum yield and lifetime are sensitive to the solvent environment and the nature of substituents on the indole ring. The photophysical properties of indole derivatives are a subject of extensive research due to their use as fluorescent probes in biological systems. utwente.nl

Table 6: Predicted Photophysical Properties in a Non-polar Solvent

| Property | Predicted Value / Range |

| Absorption Maxima (λ_abs) | ~230 nm and ~300 nm |

| Molar Absorptivity (ε) | High (10⁴ - 10⁵ M⁻¹cm⁻¹) |

| Emission Maximum (λ_em) | ~350 nm |

| Stokes Shift | ~50 nm |

| Associated Transitions | π→π* |

Computational Chemistry and Theoretical Studies on Methyl 6 Ethyl 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

For a novel compound like methyl 6-ethyl-1H-indole-2-carboxylate, DFT calculations would be a primary tool to investigate its fundamental electronic properties. Researchers typically employ functionals like B3LYP with a basis set such as 6-311++G(d,p) to optimize the molecule's ground-state geometry. researchgate.netniscpr.res.in

Such studies would yield crucial data points, including:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org

Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule. This is vital for predicting intermolecular interactions. researchgate.nettandfonline.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is for illustrative purposes only, showing the type of data that would be generated from DFT calculations. No actual data exists in the literature.

| Parameter | Expected Value/Information | Significance |

| HOMO Energy | e.g., -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | e.g., -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | e.g., 4.7 eV | Indicator of chemical stability |

| Dipole Moment | e.g., 2.5 Debye | Measures molecular polarity |

| MEP Maxima/Minima | e.g., Red (negative) regions near oxygen atoms, Blue (positive) regions near N-H proton | Predicts sites for electrophilic and nucleophilic attack |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are essential for understanding how a molecule participates in chemical reactions. Should this compound be used as a reactant or intermediate, these methods could elucidate reaction pathways, identify transition states, and calculate activation energies. For example, studies on other indoles have used these methods to understand C-H functionalization or cyclization reactions. mdpi.comacs.org This analysis provides a deep understanding of reaction kinetics and thermodynamics, guiding the synthesis of more complex molecules. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

The ethyl group at the 6-position and the methyl ester at the 2-position of the indole (B1671886) ring introduce degrees of rotational freedom. MD simulations could be used to explore the conformational landscape of this compound. acs.org By simulating the molecule's movement over time in different solvents (e.g., water, chloroform), researchers could understand its flexibility, identify stable conformers, and analyze how solvent molecules arrange around it (solvation shell). This information is critical for predicting the molecule's behavior in biological systems or in solution-phase reactions. acs.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict and help interpret experimental spectroscopic data. For this compound, DFT calculations could predict:

Infrared (IR) and Raman Spectra: By calculating vibrational frequencies, a theoretical spectrum can be generated. This aids in the assignment of experimental peaks to specific molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to absorption maxima in a UV-Vis spectrum. researchgate.net

Structure-Reactivity Relationship (SRR) Modeling based on Computational Descriptors

If a series of related compounds were synthesized, SRR or Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.gov Computational descriptors derived from DFT calculations for this compound (such as HOMO/LUMO energies, dipole moment, and atomic charges) would serve as inputs for these models. These models aim to correlate the structural or electronic features of molecules with their chemical reactivity or biological activity, enabling the rational design of new compounds with desired properties.

Applications of Methyl 6 Ethyl 1h Indole 2 Carboxylate in Complex Organic Synthesis

Role as a Key Heterocyclic Building Block in the Construction of Functional Molecules

The indole-2-carboxylate (B1230498) scaffold is a well-established and valuable starting material in the synthesis of a variety of functional molecules. mdpi.com The presence of the ester group at the 2-position provides a handle for numerous chemical transformations, while the indole (B1671886) nitrogen and the aromatic ring offer sites for further functionalization. The 6-ethyl substituent in methyl 6-ethyl-1H-indole-2-carboxylate can influence the electronic properties and steric environment of the indole ring, potentially modulating the biological activity and physical properties of the resulting derivatives.

The indole core is a recognized pharmacophore, and its derivatives are known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. rsc.orgorgsyn.org The strategic placement of substituents on the indole ring is crucial for tuning these activities. The synthetic accessibility of derivatives from starting materials like ethyl indole-2-carboxylate allows for the systematic exploration of structure-activity relationships. researchgate.net For instance, the nitrogen of the indole ring can be alkylated to introduce further diversity. mdpi.comresearchgate.net

Table 1: Examples of Functional Molecules Derived from Indole-2-Carboxylate Scaffolds

| Derivative Class | Synthetic Transformation | Potential Application |

| Indole-2-carboxamides | Amidation of the ester | Pharmaceutical agents |

| Indole-2-carboxylic acids | Hydrolysis of the ester | Precursors for further synthesis |

| N-Alkylated indoles | Alkylation of the indole nitrogen | Modulation of biological activity |

| C3-Substituted indoles | Electrophilic substitution | Bioactive compounds |

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity Generation

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. While specific examples utilizing this compound in MCRs are not extensively documented, the reactivity of the parent indole-2-carboxylate scaffold suggests its high potential for such transformations. For example, indole derivatives are known to participate in Levy-type three-component reactions. beilstein-journals.org

These reactions often involve the in situ generation of reactive intermediates that then engage with other components to rapidly build complex heterocyclic systems. The indole nucleus can act as a nucleophile or, upon appropriate activation, as a diene or dienophile precursor in cycloaddition reactions. The substitution pattern of this compound could influence the regioselectivity and stereoselectivity of such MCRs, offering a pathway to novel and diverse chemical scaffolds.

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

Indole derivatives are integral to the structure of numerous pharmaceuticals. The indole-2-carboxylate moiety serves as a key precursor for the synthesis of more complex drug candidates and active pharmaceutical ingredients (APIs). For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amide derivatives. These amides are often found in biologically active molecules.

Furthermore, the indole-2-carboxylate can be reduced to the corresponding alcohol, providing another point for synthetic elaboration. The synthesis of complex indole alkaloids and other natural products often relies on the strategic use of functionalized indole building blocks. rsc.org The 6-ethyl substituent could be a key feature in the design of analogs of natural products or in the development of new chemical entities with improved pharmacokinetic or pharmacodynamic profiles. The synthesis of various substituted indoles is a critical step in the development of new therapeutic agents. orgsyn.org

Development of Novel Synthetic Methodologies Utilizing this compound as a Substrate

The unique reactivity of the indole nucleus makes it an attractive substrate for the development of new synthetic methods. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, typically at the C3 position. orgsyn.org The presence of the electron-withdrawing carboxylate group at the C2 position can modulate this reactivity.

Researchers are continuously exploring new catalytic systems and reaction conditions to achieve selective functionalization of the indole core. Methodologies involving transition-metal catalysis, for example, have opened up new avenues for C-H activation and cross-coupling reactions on the indole ring system. Utilizing this compound as a model substrate in these studies could lead to the discovery of novel transformations and provide access to previously inaccessible chemical space. The development of efficient synthetic routes to substituted indoles is an ongoing area of chemical research. orgsyn.org

Methyl 6 Ethyl 1h Indole 2 Carboxylate in Advanced Materials Science and Catalysis

Integration into Polymeric Materials and Organic Semiconductors

Indole (B1671886) derivatives have been investigated for their potential in organic electronics, including as components of conductive polymers and organic semiconductors. mdpi.comurjc.es The electron-rich nature of the indole ring makes it an attractive building block for materials with desirable electronic properties. Nevertheless, there is no published research detailing the integration of methyl 6-ethyl-1H-indole-2-carboxylate into polymeric materials or its use as an organic semiconductor.

Application in Supramolecular Chemistry for Self-Assembly and Host-Guest Systems

The indole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry. These interactions can drive self-assembly processes and the formation of host-guest complexes. While the broader family of indole derivatives has been studied in this context, there are no specific reports on the application of this compound in self-assembly or as a component in host-guest systems.

Role in Luminescent Materials and Probes

The inherent fluorescence of the indole scaffold has led to the development of numerous indole-based luminescent materials and fluorescent probes for various sensing applications. researchgate.netnih.govmdpi.com The photophysical properties of these materials can be tuned by modifying the substituents on the indole ring. nih.gov However, the luminescent properties of this compound have not been reported, and it has not been utilized in the development of luminescent materials or probes according to available scientific literature.

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Indole Carboxylate Linkers

The fields of advanced materials science and catalysis have seen a surge of interest in the development of porous crystalline materials, namely Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.com These materials are synthesized from molecular building blocks: organic linkers and, in the case of MOFs, metal ions or clusters. alfa-chemistry.commdpi.com The judicious selection of these building blocks allows for the precise control over the resulting framework's structure, porosity, and functionality, making them highly suitable for applications in gas storage, separation, and catalysis. researchgate.net

Indole derivatives, recognized for their diverse biological and pharmaceutical importance, are also gaining traction as versatile components in the design of functional materials. dergipark.org.tropenmedicinalchemistryjournal.com The incorporation of indole-based linkers into MOFs and COFs offers a pathway to new materials with tailored electronic and catalytic properties. While the direct application of this compound in published MOF or COF structures is not yet prominent, its structural features provide a strong basis for its potential as a valuable linker in the rational design of these advanced materials. The principles of MOF and COF synthesis, which rely on the geometry and functionality of organic linkers, allow for predictions on how this specific molecule could be employed. nih.govresearchgate.net

The construction of COFs, which are composed entirely of light elements linked by strong covalent bonds, also presents opportunities for indole carboxylate linkers. tcichemicals.com For instance, the amine group of the indole could potentially react with aldehyde linkers to form stable imine-linked COFs. tcichemicals.com The functionalization of the indole ring itself can be a tool to modulate the electronic properties and stability of the resulting COF. aip.org

Research into the use of functionalized indole derivatives in these frameworks has shown promise. For example, studies on the adsorption of indole on functionalized MOFs have demonstrated that introducing specific functional groups can significantly enhance adsorption capacity. rsc.orgelsevierpure.com This highlights the potential for the ethyl group on this compound to contribute to selective guest interactions within the pores of a framework.

Furthermore, the confinement of reactions within the pores of MOFs has been shown to enable selective organic transformations, such as the C3-formylation of indole. rsc.org This suggests that MOFs constructed from indole-based linkers could possess unique catalytic activities, where the framework itself participates in or influences the chemical reaction. The incorporation of palladium species into COFs has also been shown to create efficient heterogeneous catalysts for C-H activation of indole derivatives. acs.org

The following table summarizes the potential roles of the structural components of this compound in the formation of MOFs and COFs, based on established principles of reticular chemistry.

| Structural Component | Potential Role in MOF/COF Synthesis |

| Indole Core | Provides a rigid, planar building block; influences electronic properties and potential for π-π stacking interactions within the framework. |

| Carboxylate Group (after hydrolysis) | Acts as a primary coordination site for metal ions in MOF synthesis, forming stable metal-carboxylate clusters. alfa-chemistry.com |

| Indole Nitrogen (N-H) | Can serve as a secondary coordination site or a hydrogen bond donor, influencing the framework's topology and guest interactions. rsc.org |

| Ethyl Group at C6 | Can modify the pore environment, affecting selectivity for guest molecules; influences the overall steric bulk and interpenetration of the framework. |

The hypothetical properties of MOFs and COFs derived from a linker like 6-ethyl-1H-indole-2-carboxylic acid can be extrapolated from existing research on similar systems. The table below outlines these potential characteristics.

| Framework Type | Potential Properties and Research Findings |

| MOFs | The use of multicarboxylate linkers can lead to robust frameworks with high connectivity. researchgate.net The functionalized pore environment resulting from the ethyl group could lead to selective adsorption of small molecules. The indole moiety could be catalytically active for specific organic reactions when confined within the MOF structure. rsc.orgresearchgate.net |

| COFs | Indole-based COFs have been investigated for applications in organic electronics. aip.org The ethyl group could tune the charge transport properties of the resulting 2D material. The inherent porosity and chemical stability of imine-linked COFs could be leveraged for applications in separation and catalysis. tcichemicals.comacs.org |

Future Research Directions and Emerging Paradigms for Methyl 6 Ethyl 1h Indole 2 Carboxylate

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The indole (B1671886) nucleus is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution, particularly at the C3 position. thepharmajournal.comnih.gov Future research on methyl 6-ethyl-1H-indole-2-carboxylate will likely focus on moving beyond these classical reactions to explore more complex and novel transformations.

One promising area is the late-stage functionalization of the indole core. This involves the selective modification of C-H bonds on both the pyrrole (B145914) and benzene (B151609) rings, allowing for the direct introduction of various functional groups without the need for pre-functionalized starting materials. numberanalytics.comacs.org Such strategies are highly valuable for rapidly creating diverse molecular libraries for drug discovery. For this compound, this could mean targeted modifications at the C4, C5, or C7 positions, which are traditionally less accessible.

Another emerging paradigm is skeletal editing, where atoms within the core indole structure are inserted, deleted, or swapped. researchgate.net For instance, nitrogen atom insertion could transform the indole scaffold into a quinazoline (B50416) or quinoxaline (B1680401) core, providing access to entirely new classes of compounds with potentially different biological activities. researchgate.net Applying these unprecedented transformations to this compound could unlock novel chemical space.

Table 1: Potential Novel Transformations for this compound

| Transformation Type | Target Position(s) | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|---|

| C-H Arylation | C4, C5, C7 | Palladium or Rhodium catalysts | Introduction of new aryl groups to the benzene ring |

| Dearomatization | C2-C3 bond | Electrophilic reagents, Oxidants | Formation of non-aromatic indoline (B122111) derivatives |

| Nitrogen Insertion | Indole Core | Electrophilic nitrene precursors | Conversion to quinazoline-like scaffolds |

| Ring Contraction/Expansion | Indole Core | Acid-catalyzed rearrangements | Formation of novel fused heterocyclic systems nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of indole derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.govnih.gov These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, higher yields, and the potential for high-throughput screening. mdpi.comgalchimia.com

For this compound, transitioning its synthesis to a continuous flow process could dramatically reduce reaction times and improve scalability. mdpi.com For instance, classical methods like the Fischer indole synthesis, which often require harsh conditions and long reaction times, can be significantly optimized in flow reactors. mdpi.comlookchem.com The efficient mixing and precise temperature control in microreactors can lead to cleaner reactions and easier purification.

Furthermore, integrating this flow setup with automated synthesis platforms can accelerate the discovery of new derivatives. nih.gov Automated systems can perform a large number of reactions in parallel, systematically varying starting materials and reagents to build extensive compound libraries around the this compound core. researchgate.netresearchgate.netnih.gov This high-throughput approach is invaluable for medicinal chemistry programs aiming to rapidly identify structure-activity relationships.

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for an Indole-2-Carboxylate (B1230498)

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes mdpi.com |

| Temperature Control | Moderate | Precise, rapid heating/cooling |

| Safety | Handling of hazardous reagents in large volumes | Small reaction volumes, contained system galchimia.com |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |

| Productivity | Lower | Higher (e.g., grams per hour) mdpi.com |

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern organic synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.com Future research into the synthesis of this compound will undoubtedly focus on developing more sustainable and eco-friendly routes.

This involves exploring alternatives to traditional methods that often rely on toxic reagents and solvents. researchgate.net Promising green approaches include:

Microwave-assisted synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products with reduced energy consumption. tandfonline.comtandfonline.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or propylene (B89431) carbonate is a key goal. beilstein-journals.orgresearchgate.net

Catalysis: Developing highly efficient and reusable catalysts, including nanocatalysts or biocatalysts, can minimize waste and improve atom economy. numberanalytics.com

Mechanochemistry: Performing reactions in the solid state by ball milling can eliminate the need for solvents altogether. rsc.org

Multicomponent reactions: Designing one-pot reactions where multiple starting materials combine to form the final product without isolating intermediates reduces waste and improves efficiency. rsc.orgacs.org

Applying these principles to the synthesis of this compound could lead to processes that are not only more environmentally friendly but also more cost-effective.

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for chemical research. mt.comspectroscopyonline.com

For the synthesis of this compound, techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. researchgate.net This information is vital for:

Mechanism Elucidation: Identifying transient intermediates that may not be detectable by traditional offline analysis.

Kinetic Analysis: Precisely determining reaction rates and orders.

Process Optimization: Quickly identifying optimal reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize impurities.

By continuously monitoring the reaction as it happens, chemists can gain a comprehensive understanding of the transformation, leading to more robust and efficient synthetic protocols. mt.com

Computational Design of New Indole-Based Molecules with Desired Chemical Properties

Computational chemistry has become a powerful partner to experimental synthesis. Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are now routinely used to predict the properties of molecules and guide the design of new compounds. orientjchem.orgnih.gov

In the context of this compound, computational tools can be employed to:

Predict Reactivity: DFT calculations can model the electronic structure of the molecule to predict the most likely sites for reaction and to study the energy profiles of potential reaction pathways. niscpr.res.inniscpr.res.innih.govresearchgate.net

Design Novel Derivatives: By starting with the core structure of this compound, chemists can computationally design a virtual library of new derivatives with modified substituents.

Predict Chemical and Biological Properties: QSAR models can be developed to predict various properties of these virtual derivatives, such as their solubility, stability, or potential biological activity, before they are ever synthesized in the lab. orientjchem.orgbenthamdirect.comresearchgate.net

This in silico approach saves significant time and resources by focusing experimental efforts on the most promising candidate molecules. By combining computational design with high-throughput synthesis, the discovery process for new indole-based molecules with specific, desirable chemical properties can be greatly accelerated.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Propylene carbonate |

| Quinazoline |

| Quinoxaline |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-ethyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation and cyclization reactions. For analogous indole carboxylates, refluxing with sodium acetate in acetic acid (3–5 hours) is a common strategy to form crystalline precipitates . Optimization may involve adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolone derivatives) and purification via recrystallization from DMF/acetic acid mixtures. Monitoring reaction progress with TLC or HPLC is critical to identify byproducts and optimize reflux duration .

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., ethyl group at C6, methyl ester at C2).

- HPLC-MS : Verify molecular weight (, MW 219.24) and assess purity (>95% by area under the curve).

- Melting Point : Compare experimental mp (e.g., 199–201°C for similar indole derivatives) with literature values .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

- Storage : Seal in dry, airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

- Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., ) and identify motifs like dimers or chains. For example, weak intermolecular and halogen- interactions in similar indole derivatives stabilize crystal packing . Single-crystal X-ray diffraction (SHELX refinement) can quantify bond angles and distances, revealing deviations from ideal geometry due to steric effects from the ethyl group .

Q. What strategies resolve data contradictions in crystallographic refinement of this compound?

- Methodological Answer :

- Validation Metrics : Use R-factor (<5%), , and CheckCIF/PLATON alerts to detect errors .

- Hydrogen Placement : For ambiguous H-atoms, refine riding positions with and validate against Fourier difference maps .

- Twinned Data : Apply SHELXL’s TWIN/BASF commands if multiple domains are detected .

Q. How does the ethyl substituent at C6 influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design Suzuki-Miyaura coupling experiments to compare reactivity with unsubstituted analogs. The ethyl group may sterically hinder Pd catalyst access to the indole C3 position. Monitor reaction kinetics via NMR or GC-MS to quantify rate differences. Computational modeling (DFT) can predict electronic effects (e.g., Hammett parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.